

# Application Notes and Protocols for 1,2-Dianilinoethane in Catalytic Cycles

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## Compound of Interest

Compound Name: 1,2-Dianilinoethane

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These application notes provide a comprehensive overview of the mechanism of action and utility of **1,2-dianilinoethane** and its derivatives as ligands in important catalytic transformations. The following sections detail their application in asymmetric transfer hydrogenation and nickel-catalyzed cross-coupling reactions, offering insights into the reaction mechanisms, quantitative performance, and detailed experimental protocols.

## Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Derivatives of **1,2-dianilinoethane**, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are highly effective chiral ligands for rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. These reactions are pivotal in the synthesis of enantiomerically enriched secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The Rh(III)-TsDPEN catalytic system, in particular, has demonstrated high efficiency and enantioselectivity in aqueous media, presenting a greener alternative to traditional methods that use organic solvents.

## Mechanism of Action

The catalytic cycle for the Rh(III)-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones is believed to proceed through a concerted outer-sphere mechanism. The active catalyst, a rhodium hydride species, is formed in situ from a rhodium precursor and the

TsDPEN ligand. The transfer of a hydride from the catalyst and a proton from a hydrogen donor (e.g., formic acid) to the ketone occurs in a stereocontrolled manner, dictated by the chiral environment of the TsDPEN ligand. The enantioselectivity is influenced by factors such as the formation of a six-membered transition state and stabilizing interactions like CH/ $\pi$  interactions between the ligand and the substrate.

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Caption: Catalytic cycle for Rh-TsDPEN catalyzed asymmetric transfer hydrogenation.

## Quantitative Data

The Rh(III)-TsDPEN catalytic system exhibits excellent performance in the asymmetric transfer hydrogenation of a variety of ketones in water. The reaction is sensitive to pH, with optimal activity observed in a specific pH range.

Substrate	Catalyst System	S/C Ratio	Yield (%)	ee (%)	Reference
Acetophenone	[CpRhCl <sub>2</sub> ] <sub>2</sub> / TsDPEN	100	>95	97	[1][2]
4-Chromone	[CpRhCl <sub>2</sub> ] <sub>2</sub> / TsDPEN	-	up to 99	up to 98	[3]
Various Aryl Ketones	[Cp*RhCl <sub>2</sub> ] <sub>2</sub> / TsDPEN	100-1000	high	up to 99	[1]

## Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone in Water[1][2]

- **Catalyst Preparation (in situ):** In a reaction vessel, [Cp\*RhCl<sub>2</sub>]<sub>2</sub> (0.005 mmol) and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.011 mmol) are mixed in water (2 mL).
- **Reaction Mixture:** To the catalyst solution, acetophenone (1 mmol) and sodium formate (5 mmol) are added.
- **pH Adjustment:** The pH of the reaction mixture is adjusted to the optimal range (typically between 5.5 and 10.0) using a suitable buffer or by careful addition of acid or base.
- **Reaction Conditions:** The reaction mixture is stirred at 40 °C.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After completion of the reaction, the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- **Purification and Analysis:** The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

# Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aliphatic Amides

**1,2-Dianilinoethane** derivatives can also serve as effective ligands in nickel-catalyzed cross-coupling reactions. While direct examples with **1,2-dianilinoethane** are less common in the literature for Suzuki-Miyaura couplings, the use of related chiral diamine ligands highlights the potential of this ligand class. For instance, N,N'-dimethyl-1,2-diphenylethane-1,2-diamine has been used in nickel-catalyzed alkyl-alkyl Suzuki reactions. A closely related and well-documented protocol involves the use of a nickel(0) precursor with an N-heterocyclic carbene (NHC) ligand for the Suzuki-Miyaura coupling of aliphatic amides, which provides a valuable reference for the application of bidentate ligands in this transformation.[4][5][6]

## Mechanism of Action

The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of amides is proposed to involve a Ni(0)/Ni(II) cycle. The active Ni(0) catalyst, stabilized by the ligand, undergoes oxidative addition to the activated amide C-N bond. This is followed by transmetalation with the boronic ester and subsequent reductive elimination to furnish the ketone product and regenerate the Ni(0) catalyst. The bidentate ligand plays a crucial role in stabilizing the nickel center and influencing the reactivity and selectivity of the catalytic process.

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Caption: Catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling of amides.

## Quantitative Data

The nickel-catalyzed Suzuki-Miyaura coupling of aliphatic amides with arylboronic esters demonstrates broad substrate scope and good to excellent yields.

Amide Substrate	Boronic Ester	Yield (%)	Reference
Piperidine-1-carboxamide	N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole	73 (gram scale)	[4]
N-pivaloylpyrrolidine	N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole	90	[4]
N-(tert-butoxycarbonyl)piperidine-4-carboxamide	Phenylboronic acid pinacol ester	84	[5]
N-Cyclohexyl-N-methylacetamide	Phenylboronic acid pinacol ester	89	[5]

## Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aliphatic Amide[4][6]

- Reagent Preparation: In a glovebox, an oven-dried vial is charged with Ni(cod)<sub>2</sub> (5 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene hydrochloride (IPr·HCl, as a representative NHC ligand precursor) (10 mol%), and potassium phosphate (K<sub>3</sub>PO<sub>4</sub>) (4.0 equiv).

- **Reaction Setup:** The vial is sealed and brought out of the glovebox. The aliphatic amide (1.0 equiv), the boronic ester (1.5 equiv), and anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution) are added via syringe under a nitrogen atmosphere.
- **Reaction Conditions:** The reaction mixture is stirred at 120 °C.
- **Monitoring:** The reaction progress is monitored by TLC or LC-MS.
- **Work-up:** Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
- **Purification and Analysis:** The crude product is purified by flash column chromatography on silica gel to afford the desired ketone. The product is characterized by NMR spectroscopy and mass spectrometry.

## Conclusion

**1,2-Dianilinoethane** and its derivatives are versatile chiral ligands that have shown significant promise in asymmetric catalysis. The examples of rhodium-catalyzed asymmetric transfer hydrogenation and the analogous nickel-catalyzed Suzuki-Miyaura cross-coupling demonstrate their potential in synthesizing valuable chiral molecules and complex organic structures. The provided protocols offer a starting point for researchers to explore and optimize these powerful catalytic systems for their specific synthetic needs. Further research into the development and application of novel **1,2-dianilinoethane**-based ligands is anticipated to lead to even more efficient and selective catalytic transformations.

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